molecular formula C7H11N3O B2699097 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one CAS No. 339020-88-1

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one

Cat. No.: B2699097
CAS No.: 339020-88-1
M. Wt: 153.185
InChI Key: JIAJDMKYKJUFSN-UHFFFAOYSA-N
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Description

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a dimethylaminomethylidene group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazolones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzaldehyde: A compound with a similar dimethylamino group but different core structure.

    4-(dimethylamino)pyridine: Another compound with a dimethylamino group, commonly used as a catalyst in organic synthesis.

    4-(dimethylamino)phenylhydrazine: A related hydrazine derivative with similar reactivity.

Uniqueness

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of a dimethylaminomethylidene group and a methyl group on the pyrazolone core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJDMKYKJUFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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